2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine
Overview
Description
2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine is an organic compound with the molecular formula C12H19BrN4 It is a derivative of pyrimidine and piperazine, featuring a bromobutyl group attached to the piperazine ring
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with a variety of targets, such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play crucial roles in the nervous system, particularly in the hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Compounds with similar structures have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
Inhibition of ache and buche, as seen with similar compounds, would affect the cholinergic pathway . This could lead to enhanced cholinergic neurotransmission, potentially affecting cognitive function.
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This could potentially enhance the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby improving its bioavailability .
Result of Action
Similar compounds have been shown to inhibit ache and buche , which could potentially lead to enhanced cholinergic neurotransmission and affect cognitive function.
Biochemical Analysis
Biochemical Properties
2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions can vary, with this compound acting as either an inhibitor or an activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of proteins involved in signaling cascades, thereby altering the downstream effects on gene expression and metabolic pathways. Studies have shown that this compound can impact cell viability, proliferation, and apoptosis in different cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, it may interact with transcription factors, influencing gene expression by modulating their binding to DNA. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cell viability and function. At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle. By modulating these pathways, this compound can alter the overall metabolic state of cells, impacting their energy production and biosynthetic capabilities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may need to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine typically involves the reaction of 4-bromobutylamine with piperazine, followed by the introduction of the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine and pyrimidine rings.
Cyclization Reactions: Under certain conditions, the compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium azide or potassium cyanide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.
Scientific Research Applications
2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar in structure but with a phenyl group instead of a bromobutyl group.
2-(4-(4-Chlorobutyl)piperazin-1-yl)pyrimidine: Similar but with a chlorobutyl group instead of a bromobutyl group.
2-(4-(4-Methylbutyl)piperazin-1-yl)pyrimidine: Similar but with a methylbutyl group instead of a bromobutyl group.
Uniqueness
2-(4-(4-Bromobutyl)piperazin-1-yl)pyrimidine is unique due to the presence of the bromobutyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the bromobutyl group plays a crucial role in the desired chemical or biological effect .
Properties
IUPAC Name |
2-[4-(4-bromobutyl)piperazin-1-yl]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBMPSNKIDFXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCBr)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259312 | |
Record name | 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87789-48-8 | |
Record name | 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87789-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4-Bromobutyl)-1-piperazinyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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